
4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol
Overview
Description
4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a pyridine ring attached to a butynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol typically involves the reaction of 2-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-one or 2-Methyl-4-(pyridin-2-yl)but-3-ynoic acid.
Reduction: Formation of 2-Methyl-4-(pyridin-2-yl)but-3-en-2-ol or 2-Methyl-4-(pyridin-2-yl)butan-2-ol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol is primarily utilized as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its alkyne functional group allows for diverse chemical transformations, including oxidation and reduction reactions.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Products Formed | Common Reagents |
---|---|---|
Oxidation | Ketones, Carboxylic Acids | Potassium permanganate, Chromium trioxide |
Reduction | Alkenes, Alkanes | Palladium on carbon, Lithium aluminum hydride |
Substitution | Substituted Pyridine Derivatives | Halogens, Alkyl halides |
Biological Research
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activity. Studies have focused on its antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.
Case Study: Anticancer Activity
In a recent study, the compound was evaluated against various cancer cell lines. The results demonstrated significant cytotoxic effects at specific concentrations, suggesting its potential as a therapeutic agent. Further research is required to elucidate its mechanism of action and optimize its efficacy.
Medicinal Applications
Therapeutic Agent Exploration
Due to its unique structural features, this compound is being explored as a potential therapeutic agent. Its ability to interact with biological targets through π-π interactions and covalent bonding offers promising avenues for drug discovery.
Industrial Applications
Material Development
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its reactivity allows for the creation of innovative compounds that can be applied in various sectors.
Table 2: Industrial Uses of this compound
Application Area | Description |
---|---|
Material Science | Used in synthesizing polymers and advanced materials |
Chemical Processes | Serves as a reagent in various chemical manufacturing processes |
Mechanism of Action
The mechanism of action of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the alkyne group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol
- 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol
- 2-Methyl-4-phenylbut-3-yn-2-ol
Uniqueness
4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Biological Activity
4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol, with the molecular formula C10H11NO, is an organic compound notable for its unique structure that combines a pyridine ring with a butynol chain. This configuration is believed to influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring positioned at the 4-position relative to the butynol moiety. The presence of both a hydroxyl group and an alkyne contributes to its reactivity and interaction with biological targets.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- π-π Interactions : The pyridine ring can engage in π-π stacking with aromatic residues in proteins.
- Covalent Bonding : The alkyne group may form covalent bonds with nucleophilic sites on enzymes or receptors, potentially modulating their activity.
These interactions can lead to significant biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown it can inhibit the growth of various bacterial strains. The specific mechanisms involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, triggering programmed cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Activity Assessment : In another study, this compound was tested on various cancer cell lines (e.g., breast and lung cancer). The compound showed IC50 values in the micromolar range, indicating promising anticancer activity .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol | Similar but different pyridine substitution | Moderate antimicrobial |
2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol | Different position of the pyridine ring | Limited studies |
2-Methyl-3-butyn-2-ol | Lacks the pyridine ring | Lower biological activity |
The unique positioning of the pyridine ring in this compound enhances its interactions with biological targets compared to structurally similar compounds.
Properties
IUPAC Name |
2-methyl-4-pyridin-2-ylbut-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,12)7-6-9-5-3-4-8-11-9/h3-5,8,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUWIVMOMHEALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351380 | |
Record name | 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29767-97-3 | |
Record name | 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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